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An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 2-Ethyl-1-benzofuran-
3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the

aldehyde group in 2-Ethyl-1-benzofuran-3-carbaldehyde. The benzofuran scaffold is a

prominent heterocyclic core found in numerous natural products and pharmacologically active

compounds.[1][2] The aldehyde functionality at the 3-position serves as a versatile synthetic

handle, enabling the construction of a diverse array of more complex molecules with potential

therapeutic applications.[3] This document details the synthesis, key reactions, and

experimental protocols relevant to this compound, presenting data in a structured format for

clarity and ease of comparison.

Physicochemical and Spectroscopic Data
2-Ethyl-1-benzofuran-3-carbaldehyde is a solid compound that serves as a valuable building

block in medicinal chemistry and organic synthesis.[3] Its fundamental properties are

summarized below.
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Property Value Reference

IUPAC Name
2-ethyl-1-benzofuran-3-

carbaldehyde
[4]

Synonyms
2-Ethyl-3-

benzofurancarboxaldehyde
[4]

CAS Number 10035-41-3 [4]

Molecular Formula C₁₁H₁₀O₂ [4][5]

Molecular Weight 174.20 g/mol [4][5]

Appearance Solid

Boiling Point 148-150°C at 15 Torr [5]

InChI Key
LVRCCWCFOHNTLJ-

UHFFFAOYSA-N
[4][6]

SMILES
CCC1=C(C2=CC=CC=C2O1)

C=O
[4]

Spectroscopic data is crucial for the identification and characterization of the compound. While

a comprehensive dataset is proprietary to spectral databases, mass spectrometry information

is publicly available.

Spectroscopic Data

Mass Spectrometry

A GC-MS spectrum is available in the Wiley

Registry, confirming the molecular weight and

fragmentation pattern of the compound.[6]

Synthesis of 2-Ethyl-1-benzofuran-3-carbaldehyde
The primary route for the synthesis of 2-Ethyl-1-benzofuran-3-carbaldehyde is the

formylation of the electron-rich 2-ethyl-1-benzofuran heterocycle. The Vilsmeier-Haack reaction

is a highly effective and widely used method for this transformation.[7][8][9][10] This reaction
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employs a "Vilsmeier reagent," an electrophilic chloroiminium salt, generated in situ from N,N-

dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10][11]

Vilsmeier-Haack Reaction Pathway
The reaction proceeds via electrophilic aromatic substitution, where the electron-rich

benzofuran ring attacks the Vilsmeier reagent. The resulting iminium salt intermediate is

subsequently hydrolyzed during aqueous workup to yield the final aldehyde product.[9][11]

Vilsmeier Reagent Formation

Formylation & Hydrolysis

DMF

Vilsmeier Reagent
[(CH₃)₂N=CHCl]⁺Cl⁻

+ POCl₃

POCl₃

Iminium Salt
Intermediate

Electrophilic Attack

2-Ethyl-1-benzofuran
2-Ethyl-1-benzofuran-

3-carbaldehyde

Hydrolysis (H₂O)

Click to download full resolution via product page

Caption: Synthesis via Vilsmeier-Haack Reaction.

Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a generalized procedure based on standard Vilsmeier-Haack reaction

conditions.[7][10]

Reagent Preparation: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen),

add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0°C in an ice-water bath.

[10]
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Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF, maintaining the

temperature below 5°C.

Allow the mixture to stir at 0°C for approximately 30 minutes to form the Vilsmeier reagent.

Formylation: Dissolve the starting material, 2-ethyl-1-benzofuran, in an anhydrous solvent

(e.g., 1,2-dichloroethane).

Add the 2-ethyl-1-benzofuran solution dropwise to the Vilsmeier reagent suspension,

keeping the temperature at 0-5°C.[10]

After the addition is complete, remove the ice bath and allow the reaction to warm to room

temperature, stirring for several hours until completion (monitored by TLC).

Workup and Purification: Carefully pour the reaction mixture into a beaker of crushed ice and

water.[10]

Add an aqueous solution of sodium acetate to hydrolyze the iminium intermediate and stir

vigorously for 1 hour.[7][10]

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or

magnesium sulfate.

Concentrate the solution under reduced pressure and purify the crude product by silica gel

column chromatography to yield 2-Ethyl-1-benzofuran-3-carbaldehyde.

Reactivity of the Aldehyde Group
The aldehyde group (-CHO) is a key functional group characterized by an electrophilic carbonyl

carbon, making it susceptible to a wide range of nucleophilic addition and condensation

reactions. This reactivity allows 2-Ethyl-1-benzofuran-3-carbaldehyde to be a precursor for

diverse molecular structures.
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Reaction Type Reagents Product Class Significance

Oxidation
Oxidizing agents (e.g.,

H₂O₂, KMnO₄)
Carboxylic Acid

Synthesis of 2-ethyl-1-

benzofuran-3-

carboxylic acid and its

derivatives, which

have shown antifungal

activity.[12]

Reduction
Reducing agents

(e.g., NaBH₄, LiAlH₄)
Primary Alcohol

Formation of (2-ethyl-

1-benzofuran-3-

yl)methanol, a

precursor for other

functionalizations.

Wittig Reaction
Phosphonium ylide

(Ph₃P=CHR)
Alkene

A reliable method for

C=C bond formation

with precise control

over the double

bond's location.[13]

[14][15]

Knoevenagel

Condensation

Active methylene

compounds (e.g.,

malononitrile, diethyl

malonate)

α,β-Unsaturated

compound

Creates conjugated

systems, often used in

the synthesis of dyes,

polymers, and

biologically active

molecules.[16][17][18]

Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 2-ethyl-1-

benzofuran-3-carboxylic acid. This transformation is a key step in the synthesis of various

benzofuran derivatives, including esters and amides, which have been investigated for their

antifungal properties.[12] Biomimetic oxidation systems, such as those using hydrogen

peroxide catalyzed by metalloporphyrins, can also be employed for the transformation of

benzofuran rings, which may involve aldehyde intermediates or products.[19]
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Wittig Reaction
The Wittig reaction provides an efficient route to convert the aldehyde into an alkene.[13][14] It

involves the reaction of the aldehyde with a phosphonium ylide (a Wittig reagent).[15][20] A

major advantage of this reaction is that the position of the newly formed double bond is

unambiguously defined.[15]

2-Ethyl-1-benzofuran-
3-carbaldehyde

Oxaphosphetane
Intermediate

Phosphonium Ylide
(Ph₃P=CHR)

[2+2] Cycloaddition

Alkene DerivativeDecomposition

Triphenylphosphine
Oxide (Ph₃P=O)

Click to download full resolution via product page

Caption: General pathway for the Wittig reaction.

This protocol is based on general procedures for the Wittig reaction.[20]

Ylide Preparation: In a dry flask under an inert atmosphere, suspend the appropriate

phosphonium salt (e.g., methyltriphenylphosphonium bromide) in an anhydrous solvent like

THF or diethyl ether.

Cool the suspension to 0°C or lower.

Add a strong base (e.g., n-butyllithium, sodium amide) dropwise to generate the colored

phosphonium ylide.

Reaction: Dissolve 2-Ethyl-1-benzofuran-3-carbaldehyde in the same anhydrous solvent.

Slowly add the aldehyde solution to the ylide solution at low temperature.

Allow the reaction to warm to room temperature and stir until the reaction is complete

(monitored by TLC).
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Workup: Quench the reaction by adding water or a saturated aqueous solution of ammonium

chloride.

Extract the product with an organic solvent. The byproduct, triphenylphosphine oxide, can

often be removed by filtration or chromatography.

Wash, dry, and concentrate the organic phase. Purify the resulting alkene product by column

chromatography.

Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a

compound with a CH₂ or CH group flanked by electron-withdrawing groups) to a carbonyl

group, followed by dehydration.[16][17] This reaction, typically catalyzed by a weak base like

piperidine, is highly effective with aldehydes.[16][17]

2-Ethyl-1-benzofuran-
3-carbaldehyde

Adduct
Intermediate

Active Methylene
Compound (Z-CH₂-Z')

Nucleophilic Addition
(Base Catalyst)

α,β-Unsaturated
Product

Dehydration (-H₂O)

Click to download full resolution via product page

Caption: Knoevenagel condensation pathway.

This protocol follows the general principles of Knoevenagel condensations.[17][21]

Setup: In a round-bottom flask, dissolve 2-Ethyl-1-benzofuran-3-carbaldehyde and an

equimolar amount of the active methylene compound (e.g., diethyl malonate, malononitrile)

in a suitable solvent such as ethanol, toluene, or pyridine.

Catalysis: Add a catalytic amount of a weak base, such as piperidine or diethylamine.

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress

can be monitored by TLC. To drive the reaction to completion, water can be removed
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azeotropically (e.g., using a Dean-Stark apparatus if in toluene).[17]

Workup and Purification: Upon completion, cool the reaction mixture. The product may

precipitate and can be collected by filtration.

If the product does not precipitate, remove the solvent under reduced pressure.

Dissolve the residue in an organic solvent, wash with dilute acid (to remove the basic

catalyst) and then with water.

Dry the organic layer, concentrate, and purify the crude product by recrystallization or

column chromatography.

Role in Drug Development and Medicinal Chemistry
Benzofuran derivatives are known to exhibit a wide range of biological activities, including

antifungal, antibacterial, antitumor, and antiviral properties.[2][12][22] 2-Ethyl-1-benzofuran-3-
carbaldehyde is a crucial intermediate for accessing novel derivatives with potential

pharmacological value.[3] The reactivity of the aldehyde group allows for the introduction of

various pharmacophores and functional groups, facilitating the exploration of structure-activity

relationships (SAR). For example, condensation products and their derivatives are often

screened for antimicrobial activity.[21] The synthesis of Schiff bases and subsequent

cyclization to form new heterocyclic systems is a common strategy in drug discovery programs.

[22]

Conclusion
The aldehyde group in 2-Ethyl-1-benzofuran-3-carbaldehyde imparts significant chemical

versatility to the molecule. Standard aldehyde transformations, including oxidation, reduction,

Wittig olefination, and Knoevenagel condensation, can be readily performed. These reactions

provide robust and reliable pathways for C-C and C-O bond formation, enabling the synthesis

of a vast array of more complex benzofuran derivatives. This reactivity makes 2-Ethyl-1-
benzofuran-3-carbaldehyde a valuable and strategic intermediate for researchers in organic

synthesis and professionals in the field of drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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